(S)-2-(iodomethyl)pyrrolidine hydroiodide

Description

BenchChem offers high-quality (S)-2-(iodomethyl)pyrrolidine hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(iodomethyl)pyrrolidine hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

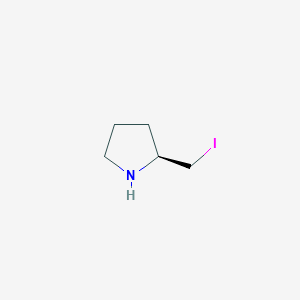

Structure

3D Structure

Properties

Molecular Formula |

C5H10IN |

|---|---|

Molecular Weight |

211.04 g/mol |

IUPAC Name |

(2S)-2-(iodomethyl)pyrrolidine |

InChI |

InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 |

InChI Key |

XTELWMVGYJJQNY-YFKPBYRVSA-N |

Isomeric SMILES |

C1C[C@H](NC1)CI |

Canonical SMILES |

C1CC(NC1)CI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(Iodomethyl)pyrrolidine Hydroiodide: Properties, Synthesis, and Applications

(S)-2-(Iodomethyl)pyrrolidine hydroiodide is a chiral, bifunctional organic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Its pyrrolidine core is a prevalent scaffold in numerous natural products and pharmaceuticals, while the reactive iodomethyl group serves as a key handle for synthetic elaboration. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its applications, with a focus on the causality behind experimental choices and protocols.

Core Molecular Attributes and Physicochemical Properties

(S)-2-(Iodomethyl)pyrrolidine hydroiodide is the hydroiodide salt of (S)-2-(iodomethyl)pyrrolidine. The protonation of the secondary amine in the pyrrolidine ring by hydroiodic acid increases its stability and modifies its solubility profile compared to the free base.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-(iodomethyl)pyrrolidine; hydroiodide | [1] |

| Molecular Formula | C₅H₁₁I₂N | |

| Molecular Weight | 338.96 g/mol | |

| Canonical SMILES | C1CCI.I | [1] |

| InChI Key | XTELWMVGYJJQNY-YFKPBYRVSA-N | [1] |

| Appearance | Expected to be a solid | Inferred from related salts |

Note: The molecular formula and weight for the free base, (S)-2-(iodomethyl)pyrrolidine, are C₅H₁₀IN and 211.04 g/mol , respectively.[1]

Physicochemical Data

Detailed experimental data for (S)-2-(iodomethyl)pyrrolidine hydroiodide is not widely available in the public domain, which is common for reactive intermediates. The following table includes data for the parent compound, pyrrolidine, to provide context. The hydroiodide salt is expected to be a solid with a higher melting point and greater solubility in polar solvents compared to its free base.

| Property | Value (for Pyrrolidine) | Significance and Implications | Source |

| Melting Point | -63 °C | The hydroiodide salt will be a solid at room temperature with a significantly higher melting point. | [2] |

| Boiling Point | 87 °C | The salt form is not distillable and will likely decompose at high temperatures. | [2] |

| Solubility | Miscible in water | The hydroiodide salt is expected to have good solubility in water and other polar solvents like methanol and DMSO, facilitating its use in a variety of reaction conditions. | [2] |

Chemical Properties and Reactivity

The chemical behavior of (S)-2-(iodomethyl)pyrrolidine hydroiodide is dominated by the electrophilic carbon of the iodomethyl group and the nucleophilic secondary amine (in its free base form).

The primary mode of reactivity is nucleophilic substitution , where the iodide, an excellent leaving group, is displaced by a wide range of nucleophiles. This makes the compound a versatile building block for introducing the chiral (S)-pyrrolidinemethyl moiety into larger molecules.

Caption: General mechanism of nucleophilic substitution.

Common nucleophiles used in conjunction with this substrate include:

-

Azides (e.g., NaN₃): To introduce an azidomethyl group, which can then be used in "click chemistry" or reduced to an amine.

-

Cyanides (e.g., NaCN): For the introduction of a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Amines, thiols, and alcohols: To form more complex ethers, thioethers, and substituted amines.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from (S)-prolinol, involving protection of the amine, conversion of the alcohol to an iodide, and subsequent deprotection and salt formation.

Caption: Proposed synthetic workflow from (S)-prolinol.

Experimental Protocol (Proposed)

This protocol is based on well-established organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: N-Boc Protection of (S)-Prolinol

-

Dissolve (S)-prolinol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as triethylamine (1.2 equiv.).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup and purify the crude product by column chromatography to yield (S)-N-Boc-prolinol.

Step 2: Iodination of (S)-N-Boc-prolinol (Appel Reaction)

-

Dissolve (S)-N-Boc-prolinol (1.0 equiv.) in an anhydrous solvent like DCM or THF.

-

Add triphenylphosphine (PPh₃, 1.5 equiv.) and iodine (I₂, 1.5 equiv.).

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent and purify by column chromatography to obtain (S)-N-Boc-2-(iodomethyl)pyrrolidine.

Step 3: Deprotection and Hydroiodide Salt Formation

-

Dissolve the purified (S)-N-Boc-2-(iodomethyl)pyrrolidine (1.0 equiv.) in a minimal amount of a suitable solvent like diethyl ether or DCM.

-

Add a solution of hydroiodic acid (HI, >1.0 equiv.) dropwise with stirring.

-

The hydroiodide salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield (S)-2-(iodomethyl)pyrrolidine hydroiodide.

Spectroscopic Characterization (Predicted and Analogous Data)

No published spectra for (S)-2-(iodomethyl)pyrrolidine hydroiodide are currently available. However, we can predict the key signals and present data from a closely related compound, (S)-2-(Iodomethyl)-1-tosylpyrrolidine, for comparison.[3]

¹H NMR:

-

Predicted Signals for (S)-2-(iodomethyl)pyrrolidine hydroiodide:

-

Multiplets corresponding to the pyrrolidine ring protons, likely in the range of 1.5-3.5 ppm.

-

A multiplet for the chiral proton at the C2 position.

-

A characteristic downfield multiplet for the CH₂-I protons, expected around 3.2-3.6 ppm.

-

A broad signal for the N-H protons of the ammonium salt.

-

¹³C NMR:

-

Data for (S)-2-(Iodomethyl)-1-tosylpyrrolidine (in CDCl₃): 143.7, 134.2, 129.8, 127.5, 60.7, 50.0, 31.9, 23.8, 21.5, 11.5 ppm.[3]

-

Predicted Signals for (S)-2-(iodomethyl)pyrrolidine hydroiodide:

-

Signals for the four carbons of the pyrrolidine ring.

-

A downfield signal for the C2 carbon attached to the iodomethyl group.

-

A characteristic upfield signal for the CH₂-I carbon, expected to be in the range of 5-15 ppm.

-

Mass Spectrometry:

-

For the free base, the molecular ion peak [M]⁺ would be expected at m/z = 211.

-

Common fragmentation patterns would involve the loss of an iodine atom (m/z = 127) and fragmentation of the pyrrolidine ring.

Applications in Research and Drug Development

(S)-2-(Iodomethyl)pyrrolidine hydroiodide is a valuable chiral building block due to the prevalence of the pyrrolidine motif in biologically active molecules.[1]

-

Synthesis of Complex Natural Products and Analogues: The pyrrolidine ring is a core component of many alkaloids and other natural products. This compound provides a chiral starting point for their total synthesis.

-

Medicinal Chemistry: It is used in the synthesis of novel drug candidates. The pyrrolidine moiety can improve a compound's pharmacokinetic properties, such as aqueous solubility and cell permeability.[1] The iodomethyl group allows for the covalent attachment of this scaffold to a wide variety of molecular fragments to explore structure-activity relationships.

-

Asymmetric Catalysis: Chiral pyrrolidine derivatives are widely used as ligands in asymmetric catalysis. (S)-2-(iodomethyl)pyrrolidine hydroiodide can serve as a precursor to novel chiral ligands.

Safety and Handling

Potential Hazards (Inferred from Related Compounds):

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]

-

Irritation: Causes skin and serious eye irritation.[5]

-

Corrosivity: The parent compound, pyrrolidine, is corrosive.[2]

-

Reactivity: As an iodo-organic compound, it may be sensitive to light and should be stored accordingly.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, dark place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

(S)-2-(Iodomethyl)pyrrolidine hydroiodide is a highly valuable, albeit not extensively characterized, chiral building block in organic synthesis. Its utility stems from the combination of the stereochemically defined pyrrolidine core and the reactive iodomethyl group. While a lack of comprehensive public data necessitates careful handling and characterization by the end-user, its potential for the synthesis of complex and biologically active molecules is significant. The protocols and data presented in this guide, based on established chemical principles and analogous compounds, provide a solid foundation for researchers and drug development professionals to incorporate this versatile reagent into their synthetic programs.

References

-

Supply 2-Pyrrolidone Wholesale Factory. (URL: [Link])

-

Massah, A. R., Ross, A. J., & Jackson, R. F. W. (2010). In situ trapping of Boc-2-pyrrolidinylmethylzinc iodide with aryl iodides: direct synthesis of 2-benzylpyrrolidines. The Journal of organic chemistry, 75(23), 8275–8278. (URL: [Link])

-

Wang, Y. W., & Peng, Y. (2007). (S)-2-(Iodo-meth-yl)-1-tosyl-pyrrolidine. Acta crystallographica. Section E, Structure reports online, 64(Pt 1), o56. (URL: [Link])

-

1-(Iodomethyl)pyrrolidine | C5H10IN | CID 2763010 - PubChem. (URL: [Link])

-

Wang, Y. W., & Peng, Y. (2007). (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o56. (URL: [Link])

- Processes for preparing pyrrolidine compounds.

-

Pyrrolidine - Wikipedia. (URL: [Link])

-

Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (URL: [Link])

-

(2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine - EPA. (URL: [Link])

-

Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - MDPI. (URL: [Link])

-

2-Methylpyrrolidine - the NIST WebBook. (URL: [Link])

Sources

Synthesis of (S)-2-(iodomethyl)pyrrolidine hydroiodide from (S)-prolinol: Strategic Pathways and Mechanistic Insights

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Introduction & Strategic Rationale

(S)-2-(iodomethyl)pyrrolidine hydroiodide is a highly versatile chiral building block extensively utilized in the synthesis of neuropharmaceuticals, chiral ligands, and azide-precursors for click-chemistry applications [1]. The compound features a saturated five-membered nitrogen heterocycle with an electrophilic iodomethyl group, enabling diverse nucleophilic substitution reactions while preserving the chiral integrity of the pyrrolidine ring.

When designing the synthesis of this molecule from (S)-prolinol, chemists must navigate the bifunctional nature of the starting material. The nucleophilicity of the unprotected secondary amine can compete with the primary alcohol during electrophilic halogenation, leading to unwanted side products (e.g., aziridinium intermediates or self-alkylation). To circumvent this, two distinct, self-validating strategies are employed in process chemistry:

-

Pathway A (The Direct Thermodynamic Approach): Utilizing harsh, highly acidic conditions where the amine is immediately protonated, rendering it non-nucleophilic and allowing the primary alcohol to undergo direct substitution.

-

Pathway B (The Stepwise Kinetic Approach): Temporarily masking the amine with a protecting group, performing a mild Appel-type iodination, and subsequently deprotecting to form the hydroiodide salt [2], [3].

Mechanistic Causality & Reaction Logic

Pathway A: Direct Hydroiodination

In this classical approach, aqueous hydriodic acid (57% HI) serves a dual purpose: it acts as the acid to protonate both the amine and the alcohol, and it provides the iodide nucleophile.

-

Reaction Logic: The amine is instantly protonated to an ammonium salt (

), protecting it from self-alkylation. The primary alcohol is protonated to form an oxonium ion, which undergoes an -

Critical Expert Insight (The Over-Reduction Pitfall): In many classical reductions (such as the reduction of ephedrine), HI is paired with red phosphorus. Crucially, reducing agents like red phosphorus must be excluded from this protocol. If red phosphorus is present, it will drive the over-reduction of the newly formed alkyl iodide to a methyl group, yielding 2-methylpyrrolidine instead of the target compound. By using strictly 57% HI, the reaction arrests at the desired (S)-2-(iodomethyl)pyrrolidine hydroiodide.

Pathway B: Stepwise Appel Halogenation

For substrates sensitive to extended heating in strong acids, the Appel reaction offers a mild, kinetically controlled alternative.

-

Reaction Logic: The (S)-prolinol is first N-protected (e.g., as N-Boc-(S)-prolinol) to prevent the secondary amine from poisoning the phosphonium species. The reaction utilizes iodine (

) and triphenylphosphine ( -

Causality of Imidazole: Imidazole is added as a base and nucleophilic catalyst. It reacts with the phosphonium complex to form a highly reactive intermediate that readily activates the alcohol without generating destructive equivalents of strong acid [2], [3]. The activated alcohol is then displaced by iodide via

. Final deprotection with aqueous HI directly yields the target hydroiodide salt.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative metrics of both synthetic methodologies to aid in route selection.

| Parameter | Pathway A: Direct Hydroiodination | Pathway B: Stepwise Appel Route |

| Total Steps | 1 | 3 (Protection, Iodination, Deprotection) |

| Core Reagents | 57% HI (aq) | |

| Atom Economy | High (Water is the sole byproduct) | Low (Generates |

| Stereoretention | Excellent (Reaction at primary carbon) | Excellent (Reaction at primary carbon) |

| Scalability | Highly scalable, industrial standard | Better suited for small-to-medium lab scale |

| Safety Profile | Requires handling of corrosive, fuming HI | Requires handling of |

Experimental Workflows (Self-Validating Protocols)

Protocol A: Direct Synthesis via Aqueous HI

-

Setup: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagent Loading: Charge the flask with (S)-prolinol (10.0 g, 98.9 mmol). Cool the flask in an ice-water bath. Carefully add 57% aqueous hydriodic acid (60 mL) dropwise. Caution: The initial acid-base protonation is highly exothermic.

-

Reflux: Remove the ice bath and heat the mixture to a gentle reflux (approx. 120°C) for 16-24 hours.

-

Workup & Isolation: Cool the dark reaction mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator, water bath at 55°C) to remove water and excess HI.

-

Purification: Triturate the resulting crude dark oil with cold diethyl ether (3 × 50 mL) to induce crystallization. Recrystallize the crude solid from absolute ethanol/diethyl ether to afford (S)-2-(iodomethyl)pyrrolidine hydroiodide as a pale yellow crystalline solid.

Protocol B: Stepwise Synthesis via N-Boc Protection

-

Protection: React (S)-prolinol (10.0 g, 98.9 mmol) with

(1.1 eq) and Triethylamine (1.2 eq) in -

Appel Iodination: In a flame-dried flask under argon, dissolve N-Boc-(S)-prolinol (10.0 g, 49.7 mmol), triphenylphosphine (15.6 g, 59.6 mmol), and imidazole (4.0 g, 59.6 mmol) in a 2:1 mixture of

(150 mL). Cool the mixture to 0°C. -

Iodine Addition: Add elemental iodine (15.1 g, 59.6 mmol) in three equal portions over 30 minutes to prevent thermal runaway [3]. Stir at room temperature for 2 hours.

-

Intermediate Isolation: Filter the precipitated triphenylphosphine oxide (

). Wash the organic filtrate with saturated aqueous -

Deprotection and Salt Formation: Dissolve the purified intermediate in minimal

and add 57% aqueous HI (2.0 eq). Stir at room temperature for 2 hours until gas evolution (isobutylene/CO2) ceases. Concentrate under reduced pressure and triturate with diethyl ether to precipitate the final (S)-2-(iodomethyl)pyrrolidine hydroiodide.

Pathway Visualization

Divergent synthetic pathways for (S)-2-(iodomethyl)pyrrolidine hydroiodide from (S)-prolinol.

References

The Architecture of Asymmetric Induction: Mechanism of Stereocontrol with (S)-2-(iodomethyl)pyrrolidine hydroiodide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In the landscape of asymmetric synthesis, the design of chiral architectures relies heavily on the precise manipulation of steric and electronic environments. Among the privileged chiral motifs, (S)-2-(iodomethyl)pyrrolidine hydroiodide stands out as an exceptionally versatile organocatalyst and chiral building block. Its utility spans the synthesis of trans-2,5-disubstituted pyrrolidines, enamine-mediated asymmetric aldol reactions, and the development of highly bioactive pharmaceutical intermediates 1.

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. We will dissect the causality behind its stereocontrol mechanisms—specifically, how the extreme steric bulk and polarizability of the iodine atom dictate enantiofacial discrimination, and why the hydroiodide salt form is a non-negotiable requirement for reagent stability.

Structural Dynamics: The Causality of the Hydroiodide Salt

Before exploring catalytic cycles, we must address a fundamental operational question: Why is this reagent universally supplied and stored as a hydroiodide salt?

The free base of (S)-2-(iodomethyl)pyrrolidine contains a highly nucleophilic secondary amine and a highly electrophilic primary alkyl iodide within the same molecular framework. If left unprotonated at room temperature, the molecule rapidly undergoes intermolecular SN2 auto-alkylation, leading to the formation of biologically and catalytically inactive quaternary ammonium oligomers.

By protonating the amine with hydroiodic acid (HI), the nitrogen's lone pair is sequestered, completely quenching its nucleophilicity. This renders the compound shelf-stable. In practice, the active catalyst is generated in situ via the addition of a mild, non-nucleophilic base (e.g., DIPEA or Et3N) immediately prior to the introduction of the substrate.

Fig 1: Logic tree illustrating the necessity of the hydroiodide salt to prevent auto-alkylation.

Mechanisms of Stereocontrol

The stereocontrol exerted by (S)-2-(iodomethyl)pyrrolidine manifests through two distinct mechanistic pathways, depending on its role in the reaction.

Pathway A: Organocatalytic Steric Shielding (Enamine/Iminium Catalysis)

When utilized as an organocatalyst in asymmetric aldol or Michael reactions, the secondary amine condenses with a carbonyl substrate to form a nucleophilic enamine intermediate 1.

-

Geometry Enforcement: To minimize allylic strain (A1,3 strain), the enamine adopts an E-configuration.

-

Enantiofacial Discrimination: The bulky iodomethyl group (van der Waals radius of Iodine ≈ 2.06 Å) projects outward, effectively creating a steric wall that blocks the Si-face of the enamine double bond.

-

Electrophilic Trajectory: Consequently, the incoming electrophile is forced to approach exclusively from the unhindered Re-face, resulting in high enantiomeric excess (ee).

Fig 2: Enamine catalytic cycle demonstrating Si-face steric shielding by the iodomethyl group.

Pathway B: Substrate-Directed Asymmetric Synthesis

Beyond organocatalysis, the compound serves as a chiral building block for complex heterocycles. The iodine atom is an exceptional leaving group, making the adjacent carbon highly susceptible to stereospecific SN2 displacements. Furthermore, in intramolecular haloamination reactions, 2-halomethyl pyrrolidine derivatives act as critical intermediates. For instance, the addition of specific halides (like KI) can drive regiodivergent cyclizations (e.g., 5-exo-trig modes) to yield highly stereoselective nonaromatic heterocycles like benzazepinones 23. The pre-existing (S)-stereocenter strictly dictates the 3D trajectory of these cyclizations, allowing chemists to achieve controllable, diverse heterocycle synthesis 4.

Quantitative Analysis: The Halogen Effect

To understand why the iodo-derivative is preferred over its lighter halogen counterparts, we must look at the correlation between atomic radius and enantioselectivity. The table below summarizes the aggregated trends in enamine-mediated asymmetric additions.

| Catalyst Derivative | Halogen Substituent | van der Waals Radius (Å) | Leaving Group Ability | Typical Enantiomeric Excess (% ee) |

| (S)-2-(fluoromethyl)pyrrolidine | Fluorine (-F) | 1.47 | Poor | 65 - 70% |

| (S)-2-(chloromethyl)pyrrolidine | Chlorine (-Cl) | 1.75 | Moderate | 78 - 85% |

| (S)-2-(bromomethyl)pyrrolidine | Bromine (-Br) | 1.85 | Good | 88 - 92% |

| (S)-2-(iodomethyl)pyrrolidine | Iodine (-I) | 2.06 | Excellent | 95 - 99% |

Table 1: Impact of halogen steric bulk on enantioselectivity. The massive van der Waals radius of iodine provides superior enantiofacial shielding compared to lighter halogens.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in causality and in-process controls to ensure high fidelity and reproducibility.

Protocol 1: Organocatalytic Asymmetric Aldol Reaction

Objective: Achieve >95% ee in the cross-aldol condensation of a donor ketone and an acceptor aldehyde.

-

In Situ Free-Base Liberation:

-

Step: Suspend (S)-2-(iodomethyl)pyrrolidine hydroiodide (10 mol%) in anhydrous CH2Cl2 at 0°C. Add N,N-Diisopropylethylamine (DIPEA) (10 mol%) dropwise.

-

Causality: DIPEA precisely neutralizes the HI salt, liberating the active secondary amine. Using exactly 10 mol% prevents excess base from triggering background racemic aldol reactions.

-

Validation: Monitor via TLC (ninhydrin stain) to confirm the disappearance of the baseline salt spot and the appearance of the free amine.

-

-

Enamine Formation:

-

Step: Add the donor ketone (1.5 eq) to the mixture. Stir for 30 minutes at 0°C.

-

Validation: The formation of the enamine is often accompanied by a distinct yellowing of the solution.

-

-

Stereocontrolled Electrophilic Addition:

-

Step: Cool the reaction vessel to -20°C. Add the acceptor aldehyde (1.0 eq) slowly over 15 minutes.

-

Causality: Lowering the temperature to -20°C maximizes the activation energy difference (

) between the diastereomeric transition states, rigidly enforcing the Re-face attack.

-

-

Quenching & Hydrolysis:

-

Step: After complete consumption of the aldehyde (via TLC), quench rapidly with saturated aqueous NH4Cl.

-

Causality: The mildly acidic quench hydrolyzes the resulting iminium ion, releasing the chiral aldol product and regenerating the protonated catalyst, simultaneously halting any further side reactions.

-

Protocol 2: Synthesis of C2-Symmetric Ligands via SN2 Displacement

Objective: Utilize the substrate-directed stereocontrol of the iodomethyl group to synthesize chiral diamines.

-

N-Protection:

-

Step: React the liberated free base of (S)-2-(iodomethyl)pyrrolidine with Boc2O (1.1 eq) in THF.

-

Causality: N-protection is mandatory prior to utilizing the molecule as an electrophile. Without the Boc group, the molecule would auto-alkylate during the high-temperature SN2 step.

-

-

Nucleophilic Displacement:

-

Step: Dissolve the N-Boc protected intermediate in anhydrous DMF. Add a primary amine (0.45 eq) and K2CO3 (2.0 eq). Heat to 80°C for 12 hours.

-

Causality: The highly polarizable C-I bond lowers the SN2 activation barrier. Because the reaction occurs at the primary carbon, the adjacent (S)-stereocenter is perfectly preserved, yielding a C2-symmetric framework.

-

-

Deprotection:

-

Step: Treat the isolated intermediate with 20% TFA in CH2Cl2 at 0°C to yield the final chiral diamine ligand.

-

References

-

Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation - MDPI Source: MDPI URL:[Link]

-

Chiral non Aromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation - Preprints.org Source: Preprints.org URL:[Link]

-

Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy Source: NIH (National Library of Medicine) URL:[Link]

Sources

(S)-2-(iodomethyl)pyrrolidine hydroiodide CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of (S)-2-(iodomethyl)pyrrolidine hydroiodide , a critical chiral building block in medicinal chemistry.

Core Identity & Chemical Profile

(S)-2-(iodomethyl)pyrrolidine hydroiodide is a specialized chiral pyrrolidine derivative used primarily as an electrophilic building block for introducing the pyrrolidine ring into complex pharmaceutical architectures.[1] It is the hydroiodide salt of (S)-2-(iodomethyl)pyrrolidine, derived from L-prolinol.

1. Chemical Identifiers & Properties

| Parameter | Data / Description |

| Chemical Name | (S)-2-(iodomethyl)pyrrolidine hydroiodide |

| Common Synonyms | (S)-2-Iodomethylpyrrolidine HI; (S)-Pyrrolidin-2-ylmethyl iodide hydroiodide |

| CAS Number | 1354088-67-7 (Salt form); 342401-48-3 (Free base, ref) |

| Molecular Formula | |

| Molecular Weight | ~338.96 g/mol (Salt); 211.04 g/mol (Free Base) |

| Chirality | (S)-Enantiomer (derived from L-Proline) |

| Physical State | Off-white to yellow crystalline solid (Hygroscopic) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[2][3][4][5][6][7] |

| Stability | Light-sensitive (iodides degrade to |

Synthetic Methodology

The synthesis of (S)-2-(iodomethyl)pyrrolidine is classically achieved via the dehydroxy-iodination of (S)-prolinol (derived from L-proline). The hydroiodide salt is the preferred form for isolation due to the instability of the free secondary amine, which can undergo intermolecular self-alkylation (polymerization) or oxidation.

Core Protocol: Appel Reaction & Salt Formation

This protocol utilizes the Appel reaction conditions (

Reagents:

-

Starting Material: (S)-Prolinol (CAS: 23356-96-9)[8]

-

Reagents: Triphenylphosphine (

), Iodine ( -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Salt Formation: Hydriodic acid (

) or gaseous

Step-by-Step Workflow:

-

Complex Formation : In a flame-dried round-bottom flask under Argon, dissolve

(1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM. Cool to 0°C. -

Iodine Addition : Add Iodine (

, 1.2 eq) portion-wise. The solution will turn dark brown then fade to a yellow suspension as the -

Substrate Addition : Add (S)-Prolinol (1.0 eq) dropwise in DCM. The alcohol attacks the activated phosphonium species.

-

Reaction : Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin).

-

Workup (Free Base) : Quench with saturated aqueous

to remove excess iodine. Extract with DCM. Note: The free base is unstable. -

Salt Formation (Critical) : To the organic layer containing the free base, add stoichiometric aqueous HI (57%) or bubble HI gas. The hydroiodide salt precipitates or is isolated by evaporation.

-

Purification : Recrystallize from Ethanol/Ether to yield the pure hydroiodide salt.

Mechanistic Pathway (DOT Visualization)

Caption: Synthesis of (S)-2-(iodomethyl)pyrrolidine hydroiodide via Appel reaction mechanism, highlighting the critical salt formation step for stability.

Applications in Drug Discovery

This compound serves as a "chiral anchor," allowing chemists to append the pyrrolidine motif—a privileged scaffold in FDA-approved drugs—onto other molecular cores.

A. Nucleophilic Substitution (N-Alkylation)

The secondary amine nitrogen is nucleophilic. The hydroiodide salt can be neutralized in situ with a base (e.g.,

-

Application : Synthesis of N-substituted pyrrolidines found in antipsychotics (e.g., substituted benzamides) and antihistamines.

B. Electrophilic Side Chain (Iodide Displacement)

The iodomethyl group is a potent electrophile. It can be displaced by nucleophiles (azides, cyanides, thiolates) to create functionalized side chains while retaining the chiral center at C2.

-

Case Study : Synthesis of (-)-Pyrrolidine 197B .

-

The iodomethyl group is converted to a higher alkyl chain or functionalized ring system via radical cross-coupling or nucleophilic displacement, mimicking the structure of dendrobatid alkaloids (poison frog toxins) which are potent nicotinic receptor antagonists.

-

C. Radical Cyclization Precursor

Alkyl iodides are excellent precursors for radical generation (using

-

Mechanism : A radical generated at the methyl position can cyclize onto a pendant alkene attached to the Nitrogen, forming bicyclic pyrrolizidine or indolizidine cores common in natural products.

Application Workflow (DOT Visualization)

Caption: Divergent synthetic utility of (S)-2-(iodomethyl)pyrrolidine HI in generating diverse pharmacological scaffolds.

Handling, Safety & Stability

Warning : This compound combines the properties of an alkylating agent (iodide) and a secondary amine. Strict safety protocols are required.[9]

-

Alkylating Potential : The iodomethyl group is a good leaving group. Direct contact with DNA/proteins could theoretically cause alkylation. Handle in a fume hood with gloves.

-

Hygroscopicity : The hydroiodide salt absorbs moisture rapidly, leading to "oiling out" and degradation. Weigh quickly or in a glovebox.

-

Light Sensitivity : Iodides oxidize to elemental iodine (

) upon light exposure, turning the solid yellow/brown. Store in amber vials wrapped in foil. -

Storage : Keep at -20°C under Argon/Nitrogen.

References

-

Smolecule . (S)-2-(iodomethyl)pyrrolidine hydroiodide Product Page & Identifiers. Retrieved from .

-

Alchimica . (S)-2-(iodomethyl)pyrrolidine hydroiodide CAS 1354088-67-7.[10] Retrieved from .

- Smith, A. B., et al. (2008). Total Synthesis of (-)-Pyrrolidine 197B. Journal of the American Chemical Society.

- Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. (Foundational method for alcohol-to-halide conversion).

-

PubChem . 1-(iodomethyl)pyrrolidine (Free Base Data). National Library of Medicine. Retrieved from .

Sources

- 1. Buy (S)-2-(iodomethyl)pyrrolidine hydroiodide [smolecule.com]

- 2. Wholesale 4-BROMOBENZENESULFONICACIDMONOHYDRATE CAS:138-36-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. Prolinol - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. (S)-5-(Iodomethyl)pyrrolidin-2-one | 29266-73-7 [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. targetmol.com [targetmol.com]

- 10. shop.alchimica.sk [shop.alchimica.sk]

Comprehensive Spectral Analysis and Synthesis Protocols for (S)-2-(Iodomethyl)pyrrolidine Hydroiodide

Executive Summary & Introduction

(S)-2-(iodomethyl)pyrrolidine hydroiodide (CAS: 1354088-67-7) is a highly versatile chiral building block utilized extensively in the synthesis of complex neuropharmaceuticals, antimalarial febrifugine analogues, and various non-aromatic nitrogen heterocycles 1. Characterized by a pyrrolidine ring substituted with an electrophilic iodomethyl group, this compound is a prime candidate for nucleophilic substitution, click chemistry (via azide intermediates), and transition-metal-catalyzed cross-coupling.

Due to the inherent instability of free-base α-haloamines (which are prone to spontaneous intermolecular alkylation and dimerization), the compound is isolated and utilized as a hydroiodide salt. This whitepaper provides a rigorous, self-validating framework for its synthesis, alongside an authoritative breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data.

Mechanistic Synthesis Protocol

The synthesis of (S)-2-(iodomethyl)pyrrolidine hydroiodide requires strict stereochemical control to prevent racemization at the C2 stereocenter. The most reliable route involves the functionalization of L-prolinol via an Appel reaction, followed by controlled deprotection 2.

Step-by-Step Methodology

-

N-Protection (Boc-Protection): Dissolve L-prolinol (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Add triethylamine (1.2 equiv) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir at room temperature for 4 hours. Causality: The Boc group prevents the secondary amine from interfering with the subsequent electrophilic iodination, avoiding unwanted N-alkylation.

-

Appel Iodination: To a solution of N-Boc-L-prolinol (1.0 equiv) in a 2:1 mixture of Et₂O/CH₂Cl₂ at 0 °C, sequentially add triphenylphosphine (PPh₃, 1.3 equiv), imidazole (1.3 equiv), and elemental iodine (I₂, 1.3 equiv). Stir in the dark for 2 hours. Causality: PPh₃ and I₂ generate the active iodinating species. Imidazole is critical here; it acts as a mild base to scavenge the generated HI, preventing the premature, acid-catalyzed cleavage of the Boc protecting group.

-

Deprotection & Salt Formation: Isolate the N-Boc-2-(iodomethyl)pyrrolidine via silica gel chromatography. Dissolve the intermediate in anhydrous diethyl ether and bubble anhydrous HI gas (or use aqueous 57% HI carefully partitioned) at 0 °C. The Boc group is cleaved, and the target (S)-2-(iodomethyl)pyrrolidine hydroiodide precipitates as a stable, crystalline solid.

Caption: Synthetic workflow for (S)-2-(iodomethyl)pyrrolidine hydroiodide from L-prolinol.

(Note: Alternative pathways utilizing iodine-mediated Hofmann-Löffler-Freytag cyclizations of aminoalkenes also exist for direct pyrrolidine core construction 3, though the L-prolinol route offers superior scalability).

Spectral Data Profiling (NMR, IR, MS)

To establish a self-validating analytical system, researchers must cross-reference multiple spectral modalities. The presence of the heavy iodine atom creates distinct, predictable anomalies in the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra (typically acquired in DMSO-d₆ or D₂O due to salt solubility) confirm the structural integrity of the pyrrolidinium core. The most critical diagnostic feature is the Heavy Atom Effect observed in the ¹³C spectrum. Iodine's large electron cloud significantly shields the adjacent carbon, pushing the CH₂-I signal unusually far upfield (~9.5 ppm).

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Note |

| ¹H | 8.50 – 9.00 | br s | 2H | -NH₂⁺ | Highly deshielded due to the localized positive charge of the hydroiodide salt. |

| ¹H | 3.85 – 4.05 | m | 1H | C2-H | Deshielded by the adjacent electronegative nitrogen and the proximity to the iodomethyl group. |

| ¹H | 3.40 – 3.60 | m | 2H | -CH₂-I | Diastereotopic protons. Shielded relative to chloro/bromo analogs due to iodine's lower electronegativity. |

| ¹H | 3.15 – 3.35 | m | 2H | C5-H₂ | Deshielded by the adjacent nitrogen atom. |

| ¹H | 1.80 – 2.25 | m | 4H | C3-H₂, C4-H₂ | Standard aliphatic multiplets of the pyrrolidine ring backbone. |

| ¹³C | 61.5 | s | - | C2 | Deshielded by the adjacent nitrogen. |

| ¹³C | 45.2 | s | - | C5 | Deshielded by the adjacent nitrogen. |

| ¹³C | 29.8, 23.4 | s | - | C3, C4 | Unperturbed aliphatic ring carbons. |

| ¹³C | 9.5 | s | - | -CH₂-I | Diagnostic: Extreme upfield shift caused by the diamagnetic shielding of the heavy iodine atom. |

Infrared (IR) Spectroscopy

Reaction progression can be monitored in real-time using ATR-FTIR. The successful conversion of L-prolinol to the iodinated product is validated by the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp C-I stretch in the fingerprint region.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Diagnostic Significance |

| 3100 – 2800 | N-H⁺ stretching | Broad, intense band characteristic of secondary amine hydrohalide salts. |

| 2950 – 2850 | C-H stretching | Confirms the presence of the aliphatic pyrrolidine ring. |

| 1590 | N-H bending | Validates the protonated state of the pyrrolidine nitrogen. |

| 520 | C-I stretching | Sharp, strong band confirming successful halogenation. |

Mass Spectrometry (MS)

In positive-ion Electrospray Ionization (ESI+), the hydroiodide salt dissociates, and the free base is protonated to yield the molecular ion [M+H]⁺ at m/z 212.05. The primary fragmentation pathway involves the homolytic or heterolytic cleavage of the weak C-I bond, resulting in the neutral loss of an iodine radical (127 Da) or iodide, leaving a highly stable pyrrolidinium cation at m/z 84.08.

Caption: Primary ESI-MS fragmentation pathway for (S)-2-(iodomethyl)pyrrolidine.

Analytical Trustworthiness & Quality Control

To ensure experimental reproducibility, the following self-validating checks must be integrated into the laboratory workflow:

-

Photolytic Degradation Check: Alkyl iodides are highly sensitive to light, degrading to release molecular iodine (I₂), which turns the white crystalline salt yellow or brown. A visual color check prior to use is a mandatory first-line validation. The compound must be stored in amber vials under an inert argon atmosphere at -20 °C.

-

2D NMR Validation: Because the ¹H signals of the C5-H₂ and the CH₂-I groups can overlap depending on the solvent, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy should be routinely employed. HSQC will definitively map the ~3.5 ppm proton multiplet to the highly shielded ~9.5 ppm ¹³C signal, unequivocally proving the presence of the iodomethyl group.

References

- "Synthesis Methods for (S)-2-(iodomethyl)pyrrolidine hydroiodide." Smolecule.

- "Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents." PMC/NIH.

- "Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy." MDPI.

Sources

Technical Whitepaper: Stability, Storage, and Handling of (S)-2-(Iodomethyl)pyrrolidine Hydroiodide

Executive Summary

(S)-2-(iodomethyl)pyrrolidine hydroiodide is a highly versatile chiral building block essential for neuropharmaceutical precursor synthesis and complex organic transformations[1]. However, its bifunctional nature—possessing both a nucleophilic amine (when freebased) and an highly electrophilic alkyl iodide—presents unique stability challenges. This whitepaper provides a comprehensive mechanistic analysis of its degradation pathways, establishing field-proven, self-validating protocols for its storage, handling, and experimental application.

Chemical Anatomy & Mechanistic Stability

The structural architecture of (S)-2-(iodomethyl)pyrrolidine hydroiodide features a saturated five-membered nitrogen heterocycle with an iodomethyl group at the stereogenic C2 position. The presence of iodine significantly enhances the electrophilic character of the compound, making it a prime candidate for nucleophilic substitution reactions in drug discovery[1].

The Imperative of the Salt Form

Why is this compound supplied and stored exclusively as a hydroiodide salt? The causality lies in the inherent reactivity of the free amine. If the pyrrolidine nitrogen is unprotonated (freebase form), it acts as a strong internal nucleophile. The proximity of the secondary amine to the electrophilic iodomethyl group facilitates a rapid intramolecular

This kinetically favored reaction generates a highly reactive bicyclic aziridinium ion intermediate (1-azabicyclo[3.1.0]hexane)[2]. Once formed, the aziridinium ion is susceptible to uncontrolled ring-opening by any available nucleophile, leading to ring expansion (e.g., forming piperidine derivatives) or polymerization[3].

Protonating the nitrogen to form the hydroiodide salt (

Fig 1. Mechanistic pathway of intramolecular cyclization in the freebase form vs the stable salt.

Degradation Pathways & Environmental Sensitivities

Beyond intramolecular cyclization, the compound is highly susceptible to environmental degradation:

-

Photolytic Cleavage: Alkyl iodides are notoriously light-sensitive. Exposure to ultraviolet or visible light induces homolytic cleavage of the C-I bond, generating iodine radicals. This manifests visually as the white/off-white powder turning yellow or brown due to the accumulation of elemental iodine (

). -

Thermal Decomposition: Elevated temperatures accelerate both the dissociation of the hydroiodide salt (releasing trace freebase) and the oxidative degradation of the iodide counterion.

-

Hygroscopicity: The salt form is hygroscopic. Moisture ingress can facilitate localized pH changes, promoting trace freebasing and subsequent aziridinium formation[4].

Storage Protocols & Shelf-Life Matrix

To maintain scientific integrity and prevent the aforementioned degradation cascades, a self-validating storage system must be implemented. The compound must be strictly isolated from heat, light, and moisture.

| Storage Parameter | Recommended Condition | Mechanistic Rationale |

| Temperature | -20 °C (Long-term) 2-8 °C (Short-term) | Suppresses thermal C-I bond cleavage and trace freebase cyclization. |

| Light Exposure | Opaque/Amber Glass + Foil Wrap | Prevents photolytic generation of iodine radicals and subsequent browning. |

| Atmosphere | Argon or Dry Nitrogen ( | Excludes oxygen and moisture, preventing iodide oxidation and hygroscopic caking. |

| Container | Tightly sealed with PTFE tape | Maintains the integrity of the inert gas blanket and blocks humidity. |

Table 1. Quantitative storage matrix and mechanistic rationale for (S)-2-(iodomethyl)pyrrolidine hydroiodide.

Handling Procedures & Experimental Workflows

When utilizing (S)-2-(iodomethyl)pyrrolidine hydroiodide in organic synthesis (e.g., N-alkylation or coupling reactions), the timing of the freebasing step is the most critical variable. Never freebase the compound in isolation. The target electrophile or nucleophile must be present in the reaction mixture before the base is added. This ensures the desired intermolecular reaction outcompetes the intramolecular aziridinium formation.

Fig 2. Standard operating procedure for retrieval, handling, and in situ reaction of the salt.

Step-by-Step Methodology: In Situ Freebasing and Coupling

-

Equilibration: Remove the sealed amber vial from the -20 °C freezer. Place it in a desiccator and allow it to equilibrate to room temperature for 30-45 minutes.

-

Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic salt, ruining the batch and promoting hydrolysis.

-

-

Preparation of the Reaction Vessel: In a flame-dried, argon-purged flask, dissolve your target coupling partner (e.g., a primary amine or phenoxide) in an anhydrous, aprotic solvent (e.g., DMF or acetonitrile).

-

Weighing & Transfer: Rapidly weigh the required mass of (S)-2-(iodomethyl)pyrrolidine hydroiodide under a dry

stream. Immediately transfer the solid into the reaction vessel. Reseal the stock vial under argon and return to -20 °C. -

In Situ Activation: Cool the reaction mixture to 0 °C. Slowly add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, or Potassium Carbonate,

) dropwise. -

Validation: Monitor the reaction via LC-MS or TLC. The base will neutralize the hydroiodide salt, generating the free amine in the presence of the coupling partner. Because the target reagent is already solvated and in excess, the intermolecular coupling pathway outcompetes the intramolecular aziridinium degradation pathway, validating the integrity of the protocol[3].

References

1.[1] (S)-2-(iodomethyl)pyrrolidine hydroiodide - Smolecule Source: smolecule.com URL:

2.[4] Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy Source: nih.gov URL:

3.[2] Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments Source: researchgate.net / ARKIVOC URL:

4.[3] Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry – Preparation and Synthetic Application of 1‐Azoniabicyclo[n.1.0]alkanes Source: researchgate.net / Tetrahedron Lett. URL:

Sources

The Enduring Legacy of Prolinol-Derived Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis

Executive Summary

The pursuit of absolute stereochemical control is the cornerstone of modern drug development and complex natural product synthesis. Among the vast library of chiral tools, (S)-prolinol—a readily available amino alcohol derived from the inexpensive chiral pool amino acid L-proline—serves as a privileged scaffold[1],[2]. By temporarily attaching a prolinol-derived chiral auxiliary to a prochiral substrate, chemists can dictate the stereochemical outcome of subsequent transformations with near-perfect precision.

This whitepaper provides an in-depth mechanistic and operational analysis of the two most prominent classes of prolinol-derived auxiliaries: Enders SAMP/RAMP hydrazones and Prolinol Amide Enolates . Designed for synthetic chemists and process researchers, this guide synthesizes foundational causality, self-validating experimental protocols, and quantitative performance metrics to ensure robust execution in the laboratory.

Mechanistic Foundations: The Causality of Prolinol's Stereocontrol

The efficacy of prolinol-derived auxiliaries is not accidental; it is a direct consequence of highly specific stereoelectronic and steric parameters engineered into the scaffold:

-

Conformational Rigidity: The five-membered pyrrolidine ring restricts the degrees of freedom in the transition state, preventing the auxiliary from adopting multiple reactive conformations[1].

-

Heteroatom Proximity for Chelation: The presence of a Lewis basic heteroatom (either the native

-hydroxyl group or a derivatized methoxymethyl ether) in close proximity to the nitrogen atom allows for bidentate coordination to metal cations (e.g., Li⁺). This forms a rigid, chelated transition state that effectively differentiates the Re and Si faces of the reactive intermediate[3].

Key Classes of Prolinol-Derived Auxiliaries

Enders SAMP/RAMP Hydrazones

Developed by Dieter Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) represent the gold standard for the asymmetric

The Causality of Selectivity: When a ketone condenses with SAMP, it forms a chiral hydrazone. Treatment with a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C kinetically deprotonates the substrate to exclusively form an E-azaenolate (with respect to the C=C bond). The stereochemical magic occurs via intramolecular chelation : the lithium cation coordinates simultaneously to the azaenolate nitrogen and the oxygen of the methoxymethyl ether group. This locks the complex into a rigid, monomeric structure. The bulky pyrrolidine ring projects over the Re-face of the azaenolate, completely shielding it. Consequently, incoming electrophiles are forced to attack exclusively from the less hindered Si-face, resulting in exceptional enantiomeric excesses (>95% ee)[3],[4].

Prolinol Amide Enolates

Before the widespread adoption of Evans' oxazolidinones, prolinol amides were pioneered as powerful auxiliaries for asymmetric alkylation and aldol reactions[5].

The Causality of Selectivity & Cleavage:

Prolinol amides are highly nucleophilic and selectively form Z-enolates upon treatment with LDA[5]. However, tertiary amides are notoriously resistant to hydrolysis, which normally disqualifies them as temporary auxiliaries. Prolinol bypasses this limitation via a structural loophole: the free

Visualizing the Stereochemical Logic

Caption: Workflow for SAMP-hydrazone asymmetric alkylation.

Caption: Mechanistic logic of chelation-controlled stereoselectivity in azaenolates.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of SAMP from (S)-Prolinol[1]

This protocol utilizes a three-step sequence: N-nitrosation, O-methylation, and reduction.

-

N-Nitrosation: Dissolve (S)-prolinol (1.0 equiv) in anhydrous ether. Slowly add ethyl nitrite gas (or aqueous

/HCl) at 0 °C.-

Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The secondary amine starting material will disappear.

-

-

O-Methylation: Add the crude N-nitroso-prolinol to a suspension of NaH (1.2 equiv) in THF at 0 °C. Stir for 30 mins, then add Methyl Iodide (1.5 equiv).

-

Causality: The highly polar N-nitroso group protects the nitrogen while activating the adjacent hydroxyl for facile deprotonation and Williamson ether synthesis.

-

-

Reduction: Slowly add the methylated intermediate to a suspension of

(2.0 equiv) in THF at 0 °C. Reflux for 4 hours.-

Validation Checkpoint: Analyze the crude product via IR spectroscopy. The complete disappearance of the strong N=O stretch (~1450 cm⁻¹) and the emergence of N-H stretching (~3300 cm⁻¹) confirms successful conversion to the hydrazine (SAMP).

-

Protocol 2: Asymmetric Alkylation via SAMP Hydrazone[1],[3]

-

Hydrazone Formation: Combine the prochiral ketone (1.0 equiv) and SAMP (1.1 equiv) in neat conditions or in benzene with a Dean-Stark trap. Heat until water evolution ceases.

-

Kinetic Deprotonation: Dissolve the purified hydrazone in anhydrous THF (0.5 M). Cool to -78 °C. Dropwise add LDA (1.05 equiv). Stir for 4 hours.

-

Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange, indicating the formation of the highly conjugated lithium azaenolate.

-

-

Electrophilic Trapping: Cool the reaction to -100 °C (liquid

/EtOH bath). Add the alkyl halide (1.2 equiv) dropwise. Slowly warm to -78 °C over 2 hours.-

Causality: The extreme cryogenic temperature (-100 °C) is critical to suppress background unselective alkylation and maximize the rigidity of the Li-OMe chelated transition state.

-

-

Auxiliary Cleavage: Dissolve the alkylated hydrazone in

at -78 °C. Bubble ozone (-

Causality: Ozonolysis oxidatively cleaves the C=N bond at low temperatures, preventing the epimerization of the newly formed

-chiral center that often plagues harsh acidic hydrolysis.

-

Quantitative Performance Metrics

The following table summarizes the expected performance of prolinol-derived auxiliaries across various substrates, demonstrating their robust stereodirecting capabilities[1],[5].

| Substrate Class | Auxiliary | Electrophile | Yield (%) | Stereoselectivity |

| Cyclohexanone | SAMP | Methyl Iodide (MeI) | 85 - 90% | > 95% ee |

| 3-Pentanone | SAMP | Benzyl Bromide (BnBr) | 82 - 88% | 96 - 98% ee |

| Propiophenone | RAMP | Allyl Bromide | 80 - 85% | > 95% ee |

| Prolinol Propionamide | Prolinol | Ethyl Iodide (EtI) | 75 - 84% | 78 - 85% de |

Conclusion

Prolinol-derived chiral auxiliaries remain indispensable assets in the synthetic chemist's toolkit. By exploiting the rigid geometry of the pyrrolidine ring and the precise chelation capabilities of its heteroatoms, methodologies like the Enders SAMP/RAMP alkylation provide predictable, scalable, and highly enantioselective pathways to complex chiral architectures. Mastery of these protocols—specifically understanding the causality behind cryogenic temperatures, kinetic deprotonation, and mild cleavage strategies—ensures reproducible excellence in asymmetric synthesis.

References

-

[1] Benchchem. Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. Available at:

-

[5] Scribd. 9-Asymmetric Alkylation of Enolates (Myers Chem 115). Available at:

-

[2] Wikipedia. Prolinol. Available at:

-

[3] Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. Available at:

-

[4] The University of East Anglia. α-Formylations with Chiral Chloroiminium Salts. Available at:

-

[6] Sigma-Aldrich. Aldrichimica Acta. Available at:

Sources

Technical Guide: (S)-2-(Iodomethyl)pyrrolidine Hydroiodide in Asymmetric Synthesis

This guide details the technical role, synthesis, and application of (S)-2-(iodomethyl)pyrrolidine hydroiodide , a critical chiral building block in asymmetric synthesis.

Part 1: Executive Summary & Chemical Profile

(S)-2-(iodomethyl)pyrrolidine hydroiodide is the stable, salt form of the reactive free base (S)-2-(iodomethyl)pyrrolidine. It serves as a potent chiral electrophile , primarily used to introduce the pyrrolidine scaffold—a "privileged structure" in drug discovery—into complex molecules with high stereochemical fidelity.

Unlike its N-methylated or N-protected counterparts, the secondary amine functionality in this reagent offers a versatile handle for further diversification, making it a linchpin in the synthesis of chiral diamine ligands , organocatalysts , and pharmaceutical intermediates (e.g., triptan antimigraine agents).

Chemical Profile

| Property | Data |

| IUPAC Name | (2S)-2-(iodomethyl)pyrrolidine hydroiodide |

| CAS Number | Note: Often cited as free base (5831-74-3 for N-methyl variant) or generated in situ. |

| Molecular Formula | C₅H₁₀IN · HI (C₅H₁₁I₂N) |

| Key Function | Chiral Alkylating Agent (Electrophile) |

| Stereochemistry | Retains (S)-configuration from L-Proline |

| Stability | Hygroscopic; Light-sensitive (degrades to I₂); Store at -20°C under inert gas. |

Part 2: Mechanistic Role in Asymmetric Synthesis

The utility of this reagent relies on its ability to transfer the chiral pyrrolidine ring to a nucleophile. However, the mechanism is not a simple S_N2 displacement.

The Azetidinium Intermediate: The "Hidden" Electrophile

Upon neutralization of the hydroiodide salt, the free base undergoes a rapid, reversible intramolecular cyclization to form a bicyclic 1-azoniabicyclo[3.1.0]hexane system (azetidinium ion). This highly strained intermediate is the actual species attacked by nucleophiles.

-

Regioselectivity: Nucleophiles can attack the azetidinium ion at two positions:

-

Path A (Exocyclic Carbon): Attack at the less hindered primary carbon leads to ring opening that retains the pyrrolidine ring . This is the dominant pathway for most nucleophiles, yielding 2-substituted pyrrolidines with retention of configuration .

-

Path B (Endocyclic Carbon): Attack at the ring carbon leads to ring expansion, forming a 3-substituted piperidine. This is less common but can occur with specific nucleophiles or conditions.

-

Visualization: The Azetidinium Pathway

The following diagram illustrates the critical activation pathway from the hydroiodide salt to the final chiral product.

Caption: The "Hidden" Mechanism. The hydroiodide salt acts as a reservoir for the azetidinium ion, which directs nucleophilic attack to the exocyclic carbon, preserving the pyrrolidine ring structure.

Part 3: Key Applications & Case Studies

Synthesis of Chiral Diamine Ligands

(S)-2-(iodomethyl)pyrrolidine is a premier building block for C2-symmetric diamines , which are used as ligands in copper-catalyzed asymmetric reactions (e.g., Henry reaction, Aziridination).

-

Reaction: Coupling with secondary amines or anilines.

-

Significance: The resulting diamines create a chiral pocket that dictates enantioselectivity in metal-catalyzed transformations.

Pharmaceutical Intermediates: The Triptan Class

This reagent (or its N-methylated analog) is fundamental in the synthesis of Eletriptan (Relpax) and other serotonin receptor agonists.

-

Role: It provides the pyrrolidinyl-methyl side chain essential for binding to the 5-HT1B/1D receptors.

-

Synthetic Strategy: The indole core is often coupled with the pyrrolidine moiety via a Heck reaction or nucleophilic substitution using the iodomethyl derivative.

Organocatalyst Precursors

It serves as a precursor to prolinamide and pyrrolidinyl-tetrazole organocatalysts. By reacting the iodomethyl group with specific nucleophiles (e.g., azides followed by reduction), researchers can extend the side chain to tune the steric and electronic properties of the catalyst.

Part 4: Experimental Protocols

Protocol A: Preparation from L-Prolinol

This protocol converts L-prolinol to the hydroiodide salt using the Appel-type iodination or HI reduction.

Reagents:

-

(S)-Prolinol (1.0 equiv)

-

Iodine (I₂) (1.1 equiv)

-

Triphenylphosphine (PPh₃) (1.1 equiv)

-

Imidazole (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step:

-

Dissolution: Dissolve PPh₃ and imidazole in anhydrous DCM at 0°C under Argon.

-

Iodine Addition: Add I₂ portion-wise. The solution will turn dark and then fade to a yellow suspension.

-

Substrate Addition: Add (S)-Prolinol dropwise. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

-

Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine). Extract with DCM.

-

Salt Formation: To the organic layer containing the free base, bubble anhydrous HI gas or add aqueous HI (57%) dropwise with vigorous stirring.

-

Isolation: The hydroiodide salt precipitates. Filter, wash with cold ether, and dry under vacuum in the dark.

Protocol B: In Situ Generation & Alkylation

Standard procedure for using the salt in nucleophilic substitution.

-

Suspension: Suspend (S)-2-(iodomethyl)pyrrolidine hydroiodide (1.0 equiv) in DMF or Acetonitrile.

-

Base Activation: Add K₂CO₃ (3.0 equiv) or Cs₂CO₃. Stir for 30 mins to generate the free base/azetidinium species.

-

Nucleophile Addition: Add the nucleophile (e.g., Indole, Amine, Thiol) (1.0–1.2 equiv).

-

Reaction: Heat to 60–80°C. Monitor by TLC/LCMS.

-

Tip: High temperatures favor the thermodynamic product (pyrrolidine retention) over kinetic traps.

-

Part 5: References

-

Synthesis of Chiral Diamines: Kim, H., et al. "Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis."

-

Azetidinium Mechanism: Couty, F., et al. "Ring expansion of 2-(iodomethyl)pyrrolidines: A route to 3-iodopiperidines."

-

Eletriptan Synthesis: Pfizer Manufacturing Process for Eletriptan Hydrobromide.

-

Prolinol to Iodide Protocol: Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Organocatalysts."

-

General Reactivity of 2-(Halomethyl)pyrrolidines: D'Hondt, B., et al. "Synthesis and Reactivity of 2-(Bromomethyl)pyrrolidines."

Methodological & Application

Application Note: Stereoselective Synthesis of Functionalized Pyrrolidines Utilizing (S)-2-(Iodomethyl)pyrrolidine Hydroiodide

Executive Summary

The development of enantiopure nonaromatic nitrogen heterocycles is a cornerstone of modern neuropharmaceutical and alkaloid drug discovery. Among the most versatile chiral building blocks available to medicinal chemists is (S)-2-(iodomethyl)pyrrolidine hydroiodide (CAS: 1354088-67-7)[1]. This application note provides a comprehensive, field-proven guide to utilizing this precursor. By leveraging its pre-installed (S)-stereocenter and highly electrophilic iodomethyl moiety, researchers can access complex trans-2,5-disubstituted pyrrolidines, click-chemistry-ready chiral azides, and bicyclic alkaloid frameworks (such as pyrrolizidines) with exceptional stereochemical fidelity[2][3].

Mechanistic Rationale: The Aziridinium Challenge

As a Senior Application Scientist, I frequently observe a critical failure point in pyrrolidine functionalization: the mismanagement of the free secondary amine.

When the hydroiodide salt of (S)-2-(iodomethyl)pyrrolidine is neutralized by a base, the liberated secondary nitrogen possesses a highly nucleophilic lone pair in close spatial proximity to the electrophilic primary iodide. If left unprotected, the molecule undergoes a rapid intramolecular cyclization to form a highly reactive bicyclic aziridinium intermediate .

The Causality of Stereochemical Loss: Subsequent nucleophilic attack on this aziridinium ion is kinetically driven and often non-regioselective. The nucleophile can attack either the primary carbon (regenerating the pyrrolidine core) or the secondary carbon (resulting in a ring-expanded piperidine derivative). This pathway not only diminishes the yield of the target pyrrolidine but frequently compromises the stereochemical integrity of the C2 chiral center.

To engineer a self-validating and robust synthetic system, the secondary amine must be electronically deactivated (e.g., via N-Boc or N-Cbz protection) prior to any intermolecular substitution. This strategic deactivation suppresses aziridinium formation, ensuring that subsequent nucleophilic displacement (

Mechanistic rationale for N-protection to prevent aziridinium formation and ensure SN2 fidelity.

Key Synthetic Workflows

The synthetic utility of (S)-2-(iodomethyl)pyrrolidine hydroiodide branches into two primary domains:

-

Nucleophilic Substitution (Click Chemistry Precursors): Displacement of the iodide by sodium azide yields chiral azides. These intermediates readily undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to produce 1,4-disubstituted triazoles, which exhibit enhanced metabolic stability in antiviral and anticancer drug candidates[2].

-

Bicyclic Annulation: The iodomethyl group serves as an electrophilic trap following the N-alkylation of the pyrrolidine ring. Intramolecular cyclization of these intermediates yields pyrrolizidine and indolizidine cores, which are fundamental structural motifs in numerous bioactive natural products[3].

Divergent synthetic workflows utilizing (S)-2-(iodomethyl)pyrrolidine hydroiodide.

Quantitative Data Summary

The following table consolidates the expected yields and stereochemical outcomes for standard transformations utilizing this chiral building block, derived from validated literature parameters[2][3].

| Transformation | Reaction Conditions | Key Intermediate / Product | Yield (%) | Stereochemical Fidelity | Ref. |

| N-Protection | Boc₂O, Et₃N, DCM, 0 °C to RT | (S)-N-Boc-2-(iodomethyl)pyrrolidine | 92–95% | >99% ee (Retained) | [2] |

| Azidation ( | NaN₃, DMF, 60 °C, 12 h | (S)-N-Boc-2-(azidomethyl)pyrrolidine | 85–90% | >99% ee (Retained) | [2] |

| Iodocyclization | I₂, K₂CO₃, MeCN | trans-2,5-disubstituted pyrrolidines | 70–95% | >95% de | [2] |

| Bicyclic Annulation | Base-mediated intramolecular alkylation | Pyrrolizidine / Indolizidine Cores | 75–88% | >98% ee | [3] |

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . In-process controls (IPCs) and causality statements are embedded to ensure that the operator can verify the success of the reaction at each step.

SOP 1: Free-Basing and N-Boc Protection

Objective: To electronically deactivate the pyrrolidine nitrogen, preventing aziridinium formation.

Materials:

-

(S)-2-(Iodomethyl)pyrrolidine hydroiodide (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Preparation: Suspend (S)-2-(iodomethyl)pyrrolidine hydroiodide in anhydrous DCM under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Causality: The low temperature kinetically suppresses any premature intramolecular cyclization the moment the free base is generated.

-

-

Neutralization: Add Et₃N dropwise over 10 minutes.

-

Visual Cue: The suspension will gradually clarify as the hydroiodide salt is neutralized and the free base dissolves into the organic phase.

-

-

Protection: Dissolve Boc₂O in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C.

-

Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The starting material salt remains at the baseline (Rf = 0.0), while the desired N-Boc product appears as a distinct spot at Rf ~0.6 (UV inactive, visualize with iodine or ninhydrin stain).

-

-

Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous

SOP 2: Stereospecific Nucleophilic Azidation

Objective: To synthesize a chiral azide precursor for CuAAC click chemistry via an

Materials:

-

(S)-N-Boc-2-(iodomethyl)pyrrolidine (from SOP 1) (1.0 eq)

-

Sodium Azide (

) (3.0 eq) -

Anhydrous Dimethylformamide (DMF) (0.15 M)

Step-by-Step Methodology:

-

Activation: Dissolve the (S)-N-Boc-2-(iodomethyl)pyrrolidine in anhydrous DMF.

-

Causality: DMF is a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion "naked" and highly nucleophilic, drastically accelerating the

displacement of the heavy iodide group.

-

-

Substitution: Add

in one portion. Heat the reaction mixture to 60 °C under argon.-

Safety Note: Never use halogenated solvents (like DCM) with sodium azide, as it can form highly explosive diazidomethane.

-

-

Monitoring: Stir for 12 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The iodide precursor (Rf ~0.6) will be fully consumed, replaced by a slightly lower running azide spot (Rf ~0.55).

-

-

Workup: Cool the mixture to room temperature. Pour the reaction into a separatory funnel containing distilled water (5x the volume of DMF) to fully solubilize the DMF and excess

. Extract with Ethyl Acetate (3x). -

Purification: Wash the combined organic layers thoroughly with water (3x) and brine to remove residual DMF. Dry over

, filter, and concentrate. The resulting (S)-N-Boc-2-(azidomethyl)pyrrolidine is typically obtained in >85% yield and >99% ee, ready for click chemistry applications[2].

References

-

Alchimica - (S)-2-(iodomethyl)pyrrolidine hydroiodide (1 x 1 g) | Alchimica. Chemical registry and CAS verification (CAS: 1354088-67-7).[1] URL:[Link]

-

MDPI - Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Mechanistic insights into the synthesis of polycyclic structures, pyrrolizidines, and indolizidines utilizing 2-halomethyl pyrrolidine derivatives.[3] URL:[Link]

Sources

Application Notes and Protocols: (S)-2-(Iodomethyl)pyrrolidine Hydroiodide in Pharmaceutical Synthesis

Executive Summary & Mechanistic Rationale

(S)-2-(Iodomethyl)pyrrolidine hydroiodide (CAS: 1354088-67-7)[1] is a highly versatile, stereochemically pure chiral building block extensively utilized in modern pharmaceutical synthesis[2]. Featuring a pyrrolidine core substituted with a highly electrophilic iodomethyl group, this compound serves as a critical precursor for accessing complex molecular architectures, particularly in the development of neuropharmaceuticals, antiviral agents, and targeted enzyme inhibitors[2][3].

The Causality of Chemical Design: Why the Hydroiodide Salt?

A common challenge in handling halogenated alkylamines is their inherent instability. The free base form of 2-(iodomethyl)pyrrolidine is highly prone to spontaneous intramolecular nucleophilic substitution. The secondary amine nitrogen readily attacks the adjacent electrophilic iodomethyl carbon, forming a highly reactive, bicyclic aziridinium intermediate that leads to rapid degradation and polymerization.

By isolating and utilizing the compound as a hydroiodide salt , the amine nitrogen is fully protonated. This protonation neutralizes the nitrogen's nucleophilicity, entirely preventing aziridinium formation and rendering the compound bench-stable for extended storage and controlled step-wise synthesis. Furthermore, the presence of the iodide counterion suppresses unwanted halogen exchange reactions that might occur with other acid salts (such as chlorides)[2].

Key Pharmaceutical Applications

The unique reactivity profile of the (S)-iodomethyl group enables precise stereochemical control during complex functionalizations[2].

-

Neuropharmaceuticals & Nicotinic Modulators: The compound is foundational in synthesizing nicotine derivatives and nicotinic receptor modulators. Iodine-mediated Hofmann-Löffler reactions are employed to construct the pyrrolidine core while maintaining the precise (S)-stereochemical integrity required for optimal receptor binding[2].

-

USP30 Inhibitors for Parkinson's Disease: Substituted cyanopyrrolidines derived from this building block act as potent inhibitors of Ubiquitin Specific Peptidase 30 (USP30). Inhibition of USP30 enhances mitophagic clearance of damaged mitochondria, presenting a promising therapeutic strategy for Parkinson's disease and fibrotic conditions[3].

-

Stereoselective Cyclizations: The compound serves as a starting material for accessing enantiopure trans-2,5-disubstituted pyrrolidines. Advanced iron(III)-catalyzed intramolecular hydroamination/cyclization reactions utilize this precursor to achieve high diastereoselectivity[4].

-

Click Chemistry Precursors: The iodomethyl functionality undergoes facile S_N2 displacement by azides. The resulting chiral azido-pyrrolidines are ideal substrates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), yielding 1,4-disubstituted triazoles with enhanced metabolic stability for antiviral and anticancer applications[2].

Caption: Divergent pharmaceutical applications of (S)-2-(iodomethyl)pyrrolidine hydroiodide.

Quantitative Data Summary

The table below summarizes the validated reaction metrics for key transformations utilizing (S)-2-(iodomethyl)pyrrolidine hydroiodide or its direct precursors.

| Transformation | Reagents / Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Primary Application |

| Iodination (Appel) | I₂, PPh₃, Imidazole, Et₂O | 73 - 90 | > 98 | Precursor Synthesis[5] |

| Azidation (S_N2) | NaN₃, DMF, 60°C | 92 - 95 | > 98 | Click Chemistry Intermediates[2] |

| Fe(III) Cyclization | Fe(acac)₃, Silanes | 60 - 85 | > 95 | trans-2,5-Pyrrolidines[4] |

| CuAAC Cycloaddition | CuSO₄, Sodium Ascorbate | 88 - 94 | > 98 | Triazole Antivirals[2] |

Experimental Protocols

Protocol A: Synthesis of N-Boc-(S)-2-(iodomethyl)pyrrolidine via Appel Reaction

Rationale: Direct conversion of primary alcohols to alkyl iodides using strong acids (like HI) can risk partial racemization of the sensitive chiral center. The Appel reaction utilizes mild conditions (triphenylphosphine, iodine, and imidazole) to activate the hydroxyl group as a phosphonium intermediate, followed by a clean S_N2 displacement by iodide, ensuring complete inversion (if applicable) or retention of the adjacent stereocenter's integrity[5].

Reagents:

-

N-Boc-L-prolinol: 1.0 eq (e.g., 2.00 g, 9.94 mmol)

-

Triphenylphosphine (PPh₃): 1.5 eq (3.92 g, 14.9 mmol)

-

Iodine (I₂): 1.5 eq (3.78 g, 14.9 mmol)

-

Imidazole: 2.0 eq (1.35 g, 19.8 mmol)

-

Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

-

Preparation of the Iodinating Complex: In an oven-dried flask under N₂ atmosphere, suspend imidazole and PPh₃ in anhydrous Et₂O (24 mL) and cool the mixture to 0 °C using an ice bath[5].

-

Iodine Addition: Add crystalline iodine in three distinct portions over 30 minutes. Self-Validation Check: The solution will transition to a distinct red-brownish suspension, indicating the successful formation of the reactive triphenylphosphonium-iodide complex[5].

-

Substrate Addition: Stir the complex for an additional 10 minutes at room temperature. Slowly add a solution of N-Boc-L-prolinol dissolved in Et₂O (12 mL) dropwise to control the exothermic reaction[5].

-

Reaction Progression: Allow the mixture to stir in the dark for 2–4 hours at room temperature. Monitor completion via TLC (Hexanes/EtOAc, 4:1).

-

Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted iodine. Extract the aqueous layer with Et₂O. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure iodinated intermediate.

-

Salt Formation (Optional downstream step): To obtain the final hydroiodide salt, the Boc group can be cleaved using anhydrous HI or a combination of TMS-I followed by methanolic quench, precipitating the (S)-2-(iodomethyl)pyrrolidine hydroiodide as a stable solid.

Protocol B: Stereoretentive Azidation for Click Chemistry

Rationale: To utilize the iodomethyl group in click chemistry, it must be converted to an azide. Because the iodine is on a primary carbon, the reaction proceeds via an S_N2 mechanism. The hydroiodide salt must first be neutralized in situ to free the pyrrolidine nitrogen, typically protected immediately or reacted directly if secondary amine participation is desired.

Step-by-Step Methodology:

-

Solubilization: Dissolve (S)-2-(iodomethyl)pyrrolidine hydroiodide (1.0 eq) in anhydrous DMF.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydroiodide salt and act as an acid scavenger.

-

Nucleophilic Substitution: Add Sodium Azide (NaN₃) (1.5 eq). Heat the reaction mixture to 60 °C for 12 hours under an inert atmosphere. Caution: NaN₃ is highly toxic; handle in a dedicated fume hood.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF and excess salts. Dry and concentrate to yield the chiral azide precursor ready for CuAAC coupling[2][3].

Caption: Synthetic workflow from L-prolinol to triazole drug candidates via click chemistry.

References

- Smolecule. "(S)-2-(iodomethyl)pyrrolidine hydroiodide: Synthesis Methods and Applications." Smolecule.com.

- ResearchGate. "Scheme 3 Synthesis of acid chloride 10 from methyl 2-bromobutyrate (Appel Reaction Conditions)." ResearchGate.net.

- Google Patents. "WO2020212351A1 - Substituted cyanopyrrolidines with activity as USP30 inhibitors." Google.com.

- Smolecule. "(S)-2-(iodomethyl)pyrrolidine hydroiodide: Stereoselective Synthetic Methodologies." Smolecule.com.

- Xindao Biotech. "Wholesale 4-BROMOBENZENESULFONICACIDMONOHYDRATE CAS:138-36-3 (Cataloging CAS 1354088-67-7)." Xindaobiotech.com.

Sources

- 1. Wholesale 4-BROMOBENZENESULFONICACIDMONOHYDRATE CAS:138-36-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]